1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl
Description
1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is a chiral imidazole derivative characterized by a pyrrolidine ring substituted at the R-configured 2-position of the imidazole core. The compound exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments . The R-stereochemistry of the pyrrolidinylmethyl group may influence receptor binding or catalytic activity, as seen in analogous compounds like medetomidine hydrochloride () and catalytic imidazole derivatives ().
Properties
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBWOVIFUIHAQ-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine and imidazole precursors.
Condensation Reaction: The pyrrolidine derivative is reacted with an imidazole derivative under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the pyrrolidine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Clemizole hydrochloride is a member of the imidazole family, characterized by its ability to act as an antihistamine and a potential antiviral agent. The compound exhibits the following properties:
- Molecular Formula : C11H15ClN2
- Molecular Weight : 216.70 g/mol
- Melting Point : Approximately 205°C
The mechanism of action primarily involves antagonism of the histamine H1 receptor, which contributes to its antihistaminic effects. Additionally, Clemizole has been shown to inhibit the transient receptor potential channel TRPC5, with an IC50 value ranging from 1.0 to 1.3 μM, indicating a selective inhibition profile that may be beneficial in treating conditions associated with TRPC5 dysregulation .
Antihistaminic Activity
Clemizole hydrochloride is primarily recognized for its antihistaminic properties. It competes with histamine for binding at H1 receptors, thereby mitigating allergic responses such as itching and inflammation. This property makes it a candidate for treating allergic rhinitis and urticaria.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against Hepatitis C virus (HCV). Clemizole inhibits HCV RNA replication in cell cultures by disrupting the interaction between the viral nonstructural protein NS4B and the viral RNA genome. This action suggests potential for use in antiviral therapies, especially when combined with other antiviral agents like boceprevir .
Anticonvulsant Properties
Research has indicated that derivatives of imidazole compounds, including Clemizole, exhibit anticonvulsant activity. A study demonstrated that certain imidazole derivatives possess significant anticonvulsant effects with a favorable therapeutic index, making them suitable candidates for further development in epilepsy treatment .
Case Study 1: Hepatitis C Treatment
In a notable study published in Antiviral Research, Clemizole hydrochloride was tested for its ability to inhibit HCV replication in vitro. The results showed that Clemizole significantly reduced viral load without causing toxicity to host cells, demonstrating its potential as a therapeutic agent against HCV .
Case Study 2: Anticonvulsant Efficacy
A series of experiments conducted on various imidazole derivatives revealed that Clemizole exhibited potent anticonvulsant activity comparable to established antiepileptic drugs. The findings suggest that modifications to the imidazole structure can enhance efficacy while minimizing side effects .
Comparative Analysis of Imidazole Derivatives
Mechanism of Action
The mechanism of action of 1-[®-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazole Core
The table below compares key structural and functional attributes of 1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl with related imidazole derivatives:
*Molecular weight estimated based on medetomidine’s formula (C13H16N2·HCl).
Key Observations:
- Chiral Centers: Both this compound and medetomidine () feature R-configured substituents critical for biological activity. Stereochemistry often dictates receptor selectivity, as seen in medetomidine’s α2-adrenoceptor affinity .
- Substituent Bulk: Bulky aromatic groups (e.g., in clotrimazole, ) correlate with antifungal activity by disrupting fungal membrane ergosterol synthesis. In contrast, the pyrrolidinylmethyl group in the target compound may favor interactions with neurological or catalytic targets .
- Salt Forms: Dihydrochloride salts (e.g., ) improve solubility for parenteral or catalytic applications, suggesting similar advantages for the target compound .
Pharmacological Activity
- Receptor Targeting: Medetomidine () demonstrates that imidazole derivatives with chiral alkyl substituents can selectively target adrenergic receptors. The pyrrolidinylmethyl group in the target compound may similarly engage neurotransmitter receptors or enzymes, though specific targets remain speculative without direct data .
- Antimicrobial Potential: Thiazole-imidazole hybrids () exhibit antibacterial activity, implying that the imidazole core contributes to microbial membrane disruption. The target compound’s pyrrolidine substituent could modulate lipophilicity and penetration efficiency .
- GLP-1 Receptor Activation: Complex imidazole derivatives () activate GLP-1 receptors for obesity treatment. While the target compound lacks analogous bulky substituents, its pyrrolidine group might facilitate interactions with peptide-binding pockets .
Physicochemical Properties
- Solubility and Stability: The dihydrochloride salt form (shared with ) enhances aqueous solubility, critical for drug delivery or catalytic processes in polar solvents .
- Basicity: The imidazole ring’s pKa (~6.8–7.0) allows pH-dependent protonation, which may influence receptor binding or catalytic activity. Substituents like pyrrolidine (weakly basic) could further modulate this property compared to non-basic groups (e.g., methoxyphenyl in ) .
Biological Activity
The compound 1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is a derivative of imidazole, a well-known heterocyclic compound recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis of this compound
The synthesis of This compound typically involves the reaction of pyrrolidine derivatives with imidazole precursors. Various methodologies have been developed to optimize yield and purity, including tricomponent reactions that incorporate ninhydrins and activated acetylenic compounds in aqueous environments. These methods have shown significant success in producing high yields of pyrroloimidazole derivatives with notable biological properties .
Key Synthesis Steps
- Reagents : Ninhydrins, diamines, and activated acetylenic compounds.
- Conditions : Aqueous solution at room temperature.
- Yield : High success rate in producing novel derivatives.
Antimicrobial Properties
Recent studies have demonstrated that imidazole derivatives exhibit potent antimicrobial activity. The synthesized This compound has been evaluated against various bacterial strains using disk diffusion methods. The results indicated significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays revealed that it inhibits key protein kinases involved in cancer cell proliferation, such as EGFR and mTOR. For instance, a study showed that treatment with a closely related compound led to cell cycle arrest in HepG2 liver cancer cells, with an increase in the G0-G1 phase from 52.39% to 72.13% after treatment . This suggests that the compound may induce apoptosis and inhibit tumor growth.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, This compound was found to have comparable effectiveness to standard antibiotics like Norfloxacin against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed clear zones of inhibition, indicating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Analysis
Another investigation focused on the effects of the compound on HepG2 cancer cells demonstrated that it not only arrested the cell cycle but also increased early apoptotic markers significantly. Flow cytometry analysis indicated a marked increase in early apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What are the recommended synthetic routes for 1-[(R)-2-pyrrolidinylmethyl]-1H-imidazole 2HCl, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps. For example:
- Step 1: React 1H-imidazole with (R)-2-(chloromethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-pyrrolidine intermediate.
- Step 2: Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted starting materials.
- Step 3: Perform HCl salt formation in anhydrous ether to yield the dihydrochloride form.
Purity Optimization: Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to verify >95% purity. Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of pyrrolidine derivative to imidazole) to minimize side products .
Q. What analytical techniques are critical for structural validation of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR: Confirm stereochemistry via ¹H-NMR (e.g., pyrrolidine ring protons at δ 2.8–3.2 ppm) and ¹³C-NMR (imidazole C2 at ~145 ppm).
- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 196.1 for the free base; adjust for HCl adducts).
- X-ray Crystallography: Resolve chiral center configuration if synthetic ambiguity exists .
Advanced Research Questions
Q. How do substituents on the pyrrolidine ring influence the compound’s bioactivity?
Methodological Answer: Systematic SAR studies are required:
- Design: Synthesize analogs with methyl, fluoro, or hydroxyl groups at the pyrrolidine C3/C4 positions.
- Testing: Evaluate receptor binding (e.g., α7-nAChR affinity via radioligand assays) and pharmacokinetics (e.g., logP via shake-flask method).
- Data Analysis: Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity. Evidence suggests bulkier groups reduce CNS penetration but enhance metabolic stability .
Q. What strategies resolve contradictions between in-silico docking predictions and in-vitro assay results?
Methodological Answer: Address discrepancies via:
- Force Field Refinement: Re-parameterize docking software (e.g., AutoDock Vina) using QM/MM-derived partial charges for the protonated imidazole ring.
- Solvent Effects: Simulate explicit water molecules in molecular dynamics (MD) to account for solvation entropy.
- Experimental Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .
Q. How can AI-driven retrosynthesis tools improve synthetic planning for novel derivatives?
Methodological Answer: Leverage platforms like Pistachio or Reaxys databases to:
- Predict Feasible Routes: Input target structure to generate one-step pathways (e.g., amide coupling vs. Mitsunobu reaction).
- Evaluate Reactivity: Prioritize routes with high "plausibility scores" (>0.8) and avoid hazardous intermediates (e.g., azides).
- Optimize Conditions: Use template-based recommendations for catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF for Grignard reactions) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
